Superior Potency in Prion-Infected Neuroblastoma Cells: TCS PrP Inhibitor 13 vs. GN8 and LD7
TCS PrP Inhibitor 13 exhibits sub-nanomolar potency (IC50 = 3 nM) in inhibiting PrP-res accumulation in ScN2a cells, which is approximately 2240-fold more potent than the reference compound GN8 (IC50 = 6.72 ± 1.13 µM) and approximately 1933-fold more potent than the phenethyl piperidine LD7 (EC50 = 5.8 µM) when assessed in comparable cellular models of prion infection [1][2][3]. This quantitative difference is not marginal but represents a multi-log order separation in potency, establishing TCS PrP Inhibitor 13 as a substantially more sensitive tool for probing prion biology at low nanomolar concentrations.
| Evidence Dimension | Inhibition of PrP-res accumulation (IC50/EC50) |
|---|---|
| Target Compound Data | IC50 = 3 nM (ScN2a cells) |
| Comparator Or Baseline | GN8: IC50 = 6.72 ± 1.13 µM (ScN2a cells); LD7: EC50 = 5.8 µM (ScN2a cells) |
| Quantified Difference | TCS PrP Inhibitor 13 is ~2240× more potent than GN8; ~1933× more potent than LD7 |
| Conditions | Prion-infected mouse neuroblastoma ScN2a cell line; PrP-res accumulation assay |
Why This Matters
Researchers requiring low-nanomolar potency for sensitive prion inhibition assays or for minimizing off-target effects at higher compound concentrations will find TCS PrP Inhibitor 13 uniquely advantageous over alternative chemotypes that require micromolar dosing.
- [1] Kimata A, et al. New series of antiprion compounds: pyrazolone derivatives have the potent activity of inhibiting protease-resistant prion protein accumulation. J Med Chem. 2007;50(21):5053-6. PMID: 17850126. View Source
- [2] Kimura T, et al. Synthesis of GN8 derivatives and evaluation of their antiprion activity in TSE-infected cells. Bioorg Med Chem Lett. 2011;21(5):1502-7. PMID: 21277202. View Source
- [3] Heeres JT, et al. Identification of Anti-prion Compounds using a Novel Cellular Assay. J Biol Chem. 2016;291(50):26164-26176. PMID: 27803167. View Source
